molecular formula C14H11ClN2 B189023 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine CAS No. 168837-37-4

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine

Cat. No.: B189023
CAS No.: 168837-37-4
M. Wt: 242.7 g/mol
InChI Key: NNWVGSOHBYQKEJ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chlorine atom at the 7th position and a 4-methylphenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both the chlorine atom and the 4-methylphenyl group. This combination of features enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

7-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-2-4-11(5-3-10)13-9-17-7-6-12(15)8-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWVGSOHBYQKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440402
Record name 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168837-37-4
Record name 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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